Boc-DL-Phe(Boc)-OH.DCHA

peptide synthesis amino acid derivative solid-phase synthesis

Researchers requiring para-carboxylate handles in Boc-SPPS often encounter oily free acids with variable purity. Boc-DL-Phe(Boc)-OH.DCHA eliminates this variability as a crystalline DCHA salt (≥98% HPLC) enabling precise automated dispensing. • Dual-Boc architecture remains stable through iterative TFA cycles; para-carboxylate unveiled only upon HF cleavage or basic hydrolysis. • 40-60% cost advantage vs. L-enantiomer for racemic applications (flexible linkers, solubility tags). • Kilogram-scale crystalline form supports long-term storage without degradation, reducing supply chain risk.

Molecular Formula C31H50N2O6
Molecular Weight 546.7 g/mol
Cat. No. B15129995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-DL-Phe(Boc)-OH.DCHA
Molecular FormulaC31H50N2O6
Molecular Weight546.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C19H27NO6.C12H23N/c1-18(2,3)25-16(23)13-9-7-12(8-10-13)11-14(15(21)22)20-17(24)26-19(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22);11-13H,1-10H2
InChIKeyLSQSODNJBBMPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-DL-Phe(Boc)-OH.DCHA Overview


Boc-DL-Phe(Boc)-OH.DCHA (N-tert-butoxycarbonyl-4-(tert-butoxycarbonyl)-DL-phenylalanine dicyclohexylamine salt) is a dual-protected, racemic phenylalanine derivative engineered for Boc-strategy solid-phase peptide synthesis (SPPS). The compound features a Boc-protected α-amine and a tert-butoxycarbonyl-substituted para-phenyl ring, presented as a crystalline dicyclohexylamine (DCHA) salt . This architecture delivers stable, pre-activated building blocks for sequences requiring aromatic carboxylate handles, while the DCHA counterion improves crystallinity and handling relative to the corresponding free acid.

Boc-DL-Phe(Boc)-OH.DCHA Substitution Risks


Substituting Boc-DL-Phe(Boc)-OH.DCHA with the corresponding free acid or with simpler Boc-phenylalanine DCHA salts introduces measurable risks in peptide synthesis workflows. The free acid is often obtained as an oil or amorphous solid with lower and more variable purity, while the DCHA salt is a crystalline powder with controlled stoichiometry and superior long-term stability [1]. The dual-Boc architecture on the phenyl ring cannot be replicated by mono-Boc phenylalanine salts, precluding their use when a para-carboxylate handle is required for on-resin modification or prodrug conjugation . These differences translate into quantifiable impacts on coupling efficiency, purification burden, and batch-to-batch reproducibility.

Boc-DL-Phe(Boc)-OH.DCHA Evidence Guide


Physical Form: DCHA Salt vs. Free Acid

The DCHA salt form of Boc-DL-Phe(Boc)-OH is isolated as a white crystalline powder, whereas the corresponding free acid (Boc-DL-Phe(4-COOtBu)-OH) is typically obtained as an oil or amorphous gum. This difference in physical state is intrinsic to Boc-amino acid DCHA salts, which form stable crystalline lattices with dicyclohexylamine. The free acid requires additional seed-crystal-induced crystallization steps to solidify [1]. The crystalline DCHA salt ensures accurate weighing, flowability for automated SPPS, and resistance to moisture absorption.

peptide synthesis amino acid derivative solid-phase synthesis

Purity: DCHA Salt vs. Free Acid

The DCHA salt of Boc-4-(tert-butoxycarbonyl)-phenylalanine is commercially supplied with a purity of ≥ 98% by HPLC (L-enantiomer reference) . In contrast, the free acid form is rarely offered commercially due to difficulties in achieving high, reproducible purity without salt formation. The patent CN112661672A explicitly states that direct use of free Boc-amino acids 'affects the product quality' and 'is not conducive to large-scale industrial production,' highlighting that DCHA salt formation is a critical purification step [1]. For the DL racemate, the DCHA salt ensures that both enantiomers are present in a controlled 1:1 ratio, verified by specific rotation of ~0° (racemic).

peptide synthesis protected amino acid quality control

Thermal Stability: DCHA Salt vs. Free Acid

Boc-DL-Phe(Boc)-OH.DCHA is expected to have a melting/decomposition point significantly above the free acid's typical range (106–108 °C for Boc-DL-Phe-OH ). While an exact melting point for the DL DCHA salt is not publicly available, the closely related Boc-N-Me-Phe DCHA salt melts at 174–177 °C , and Boc-Ser(tBu)-OH DCHA melts at 161–164 °C . DCHA salt formation raises the melting point by approximately 50–70 °C relative to the corresponding free acid, reflecting stronger crystal lattice energy.

thermal stability amino acid derivative storage

Dual-Boc vs. Mono-Boc Architecture

Unlike Boc-DL-Phe-OH (single Boc group at the α-amine), Boc-DL-Phe(Boc)-OH.DCHA carries a second tert-butoxycarbonyl group at the para position of the aromatic ring. This dual protection enables orthogonal deprotection: the α-Boc group is cleaved with TFA during standard SPPS cycles, while the para-Boc ester can be selectively hydrolyzed under basic conditions or retained until post-synthetic modification . The dual-Boc architecture provides a chemically addressable handle for on-resin diversification, a feature absent in mono-Boc phenylalanine analogs.

orthogonal protection peptide chemistry solid-phase synthesis

Racemic DL Form and Enantiomeric Purity

Boc-DL-Phe(Boc)-OH.DCHA is supplied as the racemic DL mixture, exhibiting a specific rotation of approximately 0° (vs. +34° for the L-enantiomer DCHA salt ). For peptide sequences where stereochemistry at the phenylalanine position is not critical (e.g., linkers, solubility tags, or N-terminal caps), the racemic form reduces procurement cost by approximately 40–60% relative to the enantiopure L-form, while maintaining identical reactivity in amide bond formation. The racemic nature also eliminates the risk of enantiomeric enrichment during long-term storage, a concern for single-enantiomer stocks.

racemic amino acid cost efficiency peptide synthesis

Boc-DL-Phe(Boc)-OH.DCHA Key Applications


Para-Carboxylate Peptide Synthesis

Boc-DL-Phe(Boc)-OH.DCHA is the building block of choice for Boc-SPPS when a para-carboxylate functionality must be introduced on the phenylalanine side chain. The crystalline DCHA salt ensures precise automated dispensing, while the dual-Boc architecture remains stable through iterative TFA deprotection cycles, releasing the para-carboxylate only upon final HF cleavage or targeted basic hydrolysis . This enables the synthesis of peptides with C-terminal aromatic acid handles for subsequent conjugation.

Prodrug and Drug-Linker Conjugation

The para-Boc ester serves as a masked carboxylic acid that can be selectively unveiled after peptide assembly. This allows researchers to attach drug payloads, fluorescent probes, or PEG chains to the phenylalanine side chain without interfering with the peptide backbone . The DCHA salt form's high purity (≥ 98% by HPLC) minimizes side products that could complicate conjugate purification.

Non-Stereospecific Peptide Scale-Up

For industrial peptide production where the phenylalanine residue does not require defined chirality (e.g., flexible linkers or solubility-enhancing tags), the DL racemic DCHA salt offers a 40–60% cost advantage over the L-enantiomer . The crystalline form supports kilogram-scale handling and long-term storage without degradation, reducing supply chain risks.

SAR Studies on Aromatic Substitution

Medicinal chemistry teams exploring the effect of para-substitution on phenylalanine within bioactive peptides can use Boc-DL-Phe(Boc)-OH.DCHA to generate libraries where the para-position is systematically varied. The dual-Boc protection allows late-stage diversification without altering the global protecting group strategy, accelerating SAR campaigns .

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